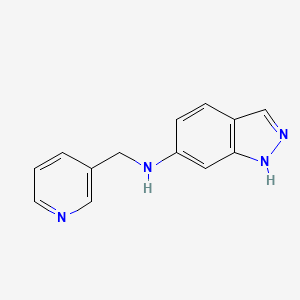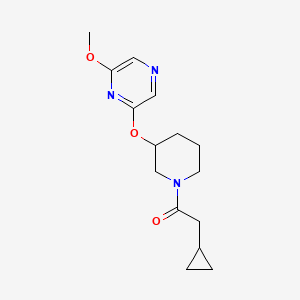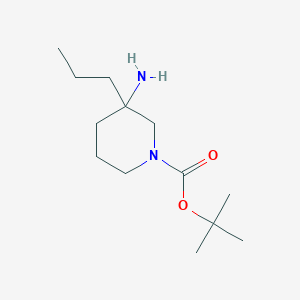
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine, also known as INDY, is a small molecule that has gained attention in scientific research due to its potential therapeutic effects. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in cells. Another proposed mechanism is through the inhibition of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to reduce inflammation and oxidative stress, which are both involved in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its low toxicity, which allows for higher doses to be administered without adverse effects. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine. One potential avenue of research is the development of novel N-(pyridin-3-ylmethyl)-2H-indazol-6-amine derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in human subjects.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine involves a multistep process that includes the reaction of 3-pyridinemethanol with 2H-indazole-6-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then deprotected to yield N-(pyridin-3-ylmethyl)-2H-indazol-6-amine.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been studied extensively in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has also shown that N-(pyridin-3-ylmethyl)-2H-indazol-6-amine can reduce inflammation in various animal models, including those of rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODCDMXXWXCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)



![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)
![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)

![2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)
![N-(3-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2595914.png)
amine](/img/structure/B2595915.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)

![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)